molecular formula C16H20ClN3O2 B6472567 N-tert-butyl-1-(6-chloro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide CAS No. 2640962-87-2

N-tert-butyl-1-(6-chloro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B6472567
CAS No.: 2640962-87-2
M. Wt: 321.80 g/mol
InChI Key: KJFUXKGUGVNHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-1-(6-chloro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(6-chloro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(6-chloro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced amine or alcohol derivatives.

    Substitution: Substituted benzoxazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(6-chloro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide
  • N-tert-butyl-1-(6-methyl-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide
  • N-tert-butyl-1-(6-bromo-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide

Uniqueness

N-tert-butyl-1-(6-chloro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, biological activity, and interaction with molecular targets compared to its analogs .

Properties

IUPAC Name

N-tert-butyl-1-(6-chloro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-16(2,3)19-14(21)10-6-7-20(9-10)15-18-12-5-4-11(17)8-13(12)22-15/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFUXKGUGVNHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=C(O2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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